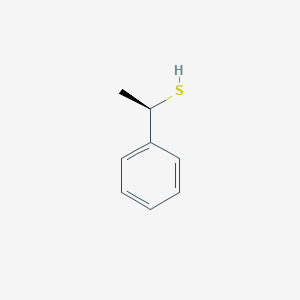

(R)-1-Phenylethanethiol

Description

Overview of Chiral Sulfur Compounds in Advanced Organic Synthesis

Chiral organosulfur compounds are of paramount importance in many areas of chemistry, including medicinal and biological chemistry. beilstein-journals.org Their utility is demonstrated by the fact that many of the best-selling pharmaceuticals contain sulfur. beilstein-journals.org These compounds are integral to modern organic synthesis, serving various roles as chiral auxiliaries, ligands, and catalysts. nih.govacs.org

The field of asymmetric organosulfur chemistry is particularly well-developed for compounds where chirality resides at the sulfur atom itself, such as in sulfoxides and sulfonium (B1226848) ylids. beilstein-journals.orglibretexts.org Chiral sulfoxides, for instance, are widely employed as powerful tools for asymmetric synthesis. jst.go.jp These versatile auxiliaries are configurationally stable and capable of inducing high levels of stereoselectivity in chemical reactions, after which they can be readily removed. acs.org The development of efficient methods to prepare these chiral sulfinyl compounds is a significant focus of research. nih.govacs.org The synthesis of chiral sulfur compounds can be approached through various strategies, including the stereoselective oxidation of a prochiral sulfur atom or the conversion of one sulfinyl derivative into another. nih.govacs.org

Importance of Enantiomerically Pure Thiol Species in Stereoselective Transformations

Enantiomerically pure thiols, such as (R)-1-Phenylethanethiol, are valuable reagents in stereoselective transformations, which are crucial for producing enantiopure drugs and other fine chemicals. researchgate.netptfarm.pl The demand for enantiomerically pure substances has driven significant research into stereoselective synthesis. ptfarm.pl While methods for creating secondary chiral thiols are relatively common, the asymmetric synthesis of tertiary thiols presents a considerable synthetic challenge. beilstein-journals.org

The utility of enantiopure thiols stems from their ability to act as chiral nucleophiles or as precursors to other chiral sulfur-containing molecules. ias.ac.innih.gov For example, iridium-catalyzed asymmetric allylation of a protected thiol has been developed as a novel method for forming chiral thiols, which can then be transformed into other useful chiral structures. rsc.org The stereospecific substitution reactions are a common route to preparing chiral secondary thiol derivatives. beilstein-journals.org

Furthermore, chiral thiols are used in the synthesis of more complex molecules and materials. They can be employed as ligands for metal catalysts or to create chiral nanoclusters. beilstein-journals.orgrsc.org The development of straightforward methods for synthesizing enantiomerically enriched thiols is key to unlocking their full potential in asymmetric catalysis and materials science. beilstein-journals.org For instance, (S)-1-phenylethanethiol-derived carbamates have been used to create configurationally stable α-lithio sulfide (B99878) species for asymmetric reactions. rsc.org This highlights the role of specific, enantiomerically pure thiols as foundational components for building complex, stereodefined molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-phenylethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZBJCFNHPYNKO-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Enantiomerically Enriched R 1 Phenylethanethiol

Asymmetric Chemical Synthesis Strategies

Asymmetric chemical synthesis provides an alternative to biocatalysis for producing enantiomerically pure compounds from achiral or prochiral precursors. These methods typically involve the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction. pharmaguideline.comethernet.edu.et

Strategies for the asymmetric synthesis of (R)-1-Phenylethanethiol could include:

Catalytic Asymmetric Reduction: A common approach is the asymmetric reduction of a corresponding prochiral ketone (in this case, a thioacetophenone derivative). This can be achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., Noyori-type ruthenium-BINAP catalysts) and a hydride source. The chiral catalyst creates a chiral environment that directs the hydride attack to one face of the carbonyl group, leading to the preferential formation of one alcohol enantiomer, which can then be converted to the thiol.

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. wikipedia.orgsigmaaldrich.com For example, a prochiral acyl precursor could be attached to a chiral auxiliary like a pseudoephedrine or Evans oxazolidinone derivative. nih.gov Subsequent reduction of the carbonyl group would be directed by the auxiliary, leading to a diastereomerically enriched product. Finally, cleavage of the auxiliary would release the desired enantiomerically enriched thiol.

Asymmetric Nucleophilic Addition: The synthesis could involve the asymmetric addition of a thiol nucleophile to a suitable electrophile. For instance, a novel organocascade reaction catalyzed by a confined chiral phosphoric acid has been shown to furnish O-protected β-hydroxythiols with excellent enantioselectivities from meso-epoxides, demonstrating a powerful method for creating chiral C-S bonds. acs.orgacs.org While not a direct synthesis of 1-phenylethanethiol (B1218373), this principle of chiral Brønsted acid catalysis represents a modern strategy for asymmetric thiol synthesis. acs.org

These chemical methods offer versatility and can often be applied to a broader range of substrates than enzymatic methods, though they may require more stringent reaction conditions and the use of expensive or toxic heavy metal catalysts. pharmaguideline.com

Chiral Auxiliary-Controlled Methods for Related Chiral Thiolates

The chiral auxiliary approach is a well-established strategy in asymmetric synthesis. wikipedia.orgsigmaaldrich.com It involves the temporary incorporation of a chiral molecule (the auxiliary) into the substrate. wikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved and ideally recovered for reuse. wikipedia.orgsigmaaldrich.com While direct examples for the synthesis of this compound using this method are not extensively detailed in readily available literature, the principles can be applied to the synthesis of related chiral thiolates and other sulfur-containing compounds.

Chiral auxiliaries function by inducing facial selectivity in the approach of a reagent to a prochiral center, often through steric hindrance. blogspot.com A variety of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis, including oxazolidinones (Evans auxiliaries), camphor-derived auxiliaries, and sulfinamides. yale.edublogspot.comsci-hub.se

For instance, the use of tert-butanesulfinamide, developed by the Ellman lab, has become a versatile and widely used chiral auxiliary for the asymmetric synthesis of chiral amines. yale.edu This methodology involves the condensation of the sulfinamide with a ketone or aldehyde to form a sulfinylimine, which is then diastereoselectively reduced or reacted with a nucleophile. Subsequent removal of the sulfinyl group yields the enantiomerically enriched amine. youtube.com A similar strategy could conceptually be applied to the synthesis of chiral thiols.

Another relevant example is the use of optically active thiols derived from camphor (B46023) as chiral auxiliaries to control reactions, such as the reduction of α-sulfinylketones. sci-hub.se The camphor scaffold provides a rigid chiral environment that can effectively bias the stereochemical outcome of a reaction.

The table below summarizes some common chiral auxiliaries and their general applications in asymmetric synthesis, which form the basis for potential application in chiral thiolate synthesis.

| Chiral Auxiliary | Typical Application | General Mechanism |

| Oxazolidinones (Evans Auxiliaries) | Asymmetric aldol (B89426) reactions, alkylations | Forms a chiral enolate, with the auxiliary sterically blocking one face from electrophilic attack. blogspot.com |

| Camphorsultam | Asymmetric Diels-Alder, alkylations, aldol reactions | The rigid bicyclic structure provides effective steric shielding to direct incoming reagents. |

| tert-Butanesulfinamide (Ellman Auxiliary) | Asymmetric synthesis of chiral amines | Condensation with a carbonyl compound forms a chiral N-sulfinylimine, which undergoes diastereoselective nucleophilic addition. yale.edu |

| SAMP/RAMP Hydrazones | Asymmetric alkylation of aldehydes and ketones | Forms a chiral hydrazone which is deprotonated to a chiral aza-enolate; steric hindrance from the auxiliary directs the approach of the electrophile. |

Development of Enantioselective Catalytic Methods for Thiol Synthesis

While chiral auxiliaries are effective, they require stoichiometric amounts of the chiral source and additional synthetic steps for attachment and removal. Enantioselective catalysis offers a more atom-economical alternative by using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. mdpi.com The development of catalytic asymmetric methods for the formation of carbon-sulfur (C-S) bonds has been an area of active research. acs.org

Several catalytic strategies have emerged for the synthesis of chiral thiols and their derivatives:

Organocatalysis : Chiral small organic molecules can be used to catalyze the enantioselective addition of thiols to electrophiles. For example, a confined chiral phosphoric acid has been shown to catalyze an organocascade reaction involving the asymmetric thiocarboxylysis of meso-epoxides, leading to O-protected β-hydroxythiols with excellent enantioselectivities. acs.org This methodology represents a significant advance toward the direct asymmetric synthesis of free thiols. acs.org

Transition Metal Catalysis : Complexes of metals such as palladium and rhodium with chiral ligands are powerful catalysts for asymmetric C-S bond formation.

Palladium(II) complexes have been successfully used to catalyze the enantioselective escholarship.orgescholarship.org-sigmatropic rearrangement of prochiral allylic precursors to form branched allylic thiol derivatives with high regioselectivity and enantioselectivity. acs.org

Rhodium catalysts, when paired with appropriate phosphine (B1218219) ligands, can achieve the regio- and enantioselective hydrothiolation of 1,3-dienes. escholarship.org This method allows for the transformation of petroleum feedstocks into valuable enantioenriched allylic sulfides. escholarship.org

Chiral Phosphine Catalysis : Chiral phosphines have been developed as effective nucleophilic catalysts. They have been used for the enantioselective addition of aryl thiols to the γ-position of allenoates, providing access to aryl alkyl sulfides with very good enantiomeric excess (ee). mit.edu

The following table details select examples of enantioselective catalytic methods developed for the synthesis of chiral sulfur compounds.

| Catalyst/Ligand | Reaction Type | Substrate Scope | Achieved Enantioselectivity (ee) |

| Chiral Confined Phosphoric Acid | Asymmetric thiocarboxylysis of meso-epoxides | Various meso-epoxides and thioacids | Up to 99% ee acs.org |

| [(Rp,S)-COP-Cl]₂ (Palladium Complex) | Asymmetric rearrangement of O-allyl carbamothioates | Prochiral linear allylic precursors | Up to 98% ee acs.org |

| Cationic Rhodium with Chiral Phosphine Ligand (e.g., BINAP) | Hydrothiolation of 1,3-dienes | Various thiols and 1,3-dienes | Up to 94% ee escholarship.org |

| Chiral Phosphepine | γ-addition of aryl thiols to allenoates | Various aryl thiols and allenoates | Up to 95% ee mit.edu |

These catalytic methods represent significant progress in the efficient and selective synthesis of chiral thiols, providing powerful tools for accessing molecules like this compound.

Reactivity and Mechanistic Investigations of R 1 Phenylethanethiol and Its Thiolate Derivatives

Thiol-Mediated Organic Reactions

(R)-1-Phenylethanethiol, a chiral thiol, and its corresponding thiolate anion are potent nucleophiles that engage in a variety of important organic transformations. The sulfur atom's high polarizability and the presence of lone pair electrons make it highly reactive toward electron-deficient species.

The thiolate anion of this compound, generated by deprotonation of the sulfhydryl group, is a soft nucleophile. According to the Hard and Soft, Acids and Bases (HSAB) theory, it reacts preferentially and rapidly with soft electrophiles. acs.org Common electrophilic partners include alkyl halides, epoxides, and activated alkynes.

In nucleophilic substitution reactions, typically following an S(_N)2 mechanism, the thiolate attacks the electrophilic carbon, displacing a leaving group. For instance, in the reaction with an alkyl halide like methyl iodide, the thiolate would attack the methyl carbon, displacing the iodide ion to form a thioether. Reactions of primary or secondary alkyl halides proceed with an inversion of configuration at the electrophilic carbon. youtube.com

Nucleophilic conjugate additions, or Michael additions, represent another major reaction pathway. nih.gov The thiolate can add to α,β-unsaturated carbonyl compounds, where it attacks the β-carbon of the carbon-carbon double bond. mdpi.com This reactivity is fundamental in both organic synthesis and biological chemistry, as cysteine residues in proteins (which contain a thiol group) often react with biological electrophiles via this mechanism. nih.gov The rate of these additions is influenced by the nature of the electron-withdrawing group on the Michael acceptor.

| Electrophile Type | Reaction Type | Product | Mechanistic Notes |

| Alkyl Halide (e.g., R-X) | S(_N)2 Substitution | Thioether | Proceeds with inversion of configuration at the electrophilic carbon. youtube.com |

| Epoxide | Ring-Opening | β-Hydroxy Thioether | Attack typically occurs at the less sterically hindered carbon. |

| α,β-Unsaturated Carbonyl | Michael Addition | Thioether Adduct | Reversible or irreversible depending on the substrate and conditions. nih.gov |

| Activated Alkyne | Thiol-yne Addition | Vinyl Thioether | Can proceed via nucleophilic attack on the electrophilic alkyne. mdpi.com |

Electrosynthesis offers a sustainable method for forming nitrogen-sulfur (N–S) bonds, avoiding the need for external chemical oxidants. researchgate.netnih.gov An alternating current (AC) electrolysis protocol has been successfully employed for the cross-coupling of thiols with aniline (B41778) derivatives. researchgate.netnih.gov This method is notable as it can achieve transformations that are not possible with direct current (DC) electrolysis. researchgate.netnih.gov

The proposed mechanism for this N–H/S–H cross-coupling reaction involves several key steps: researchgate.netnih.gov

Thiyl Radical Generation : Initially, the thiol (this compound) undergoes electrochemical oxidation and deprotonation to form a thiyl radical (R-S•). This radical is unstable and rapidly dimerizes to produce a disulfide (R-S-S-R) intermediate.

Nitrogen Radical Generation : Upon reversal of the voltage polarity in the AC cycle, the amine (an aniline derivative) is oxidized and deprotonated, leading to the formation of a nitrogen-centered radical.

Radical-Radical Coupling : Concurrently, the disulfide intermediate is reduced at the same electrode to regenerate the thiyl radical (R-S•). This thiyl radical then undergoes a radical-radical cross-coupling reaction with the nitrogen-centered radical to form the final N–S bond-containing product. researchgate.netnih.gov

This AC-mediated process relies on the disulfide acting as a key intermediate and a reservoir for the thiyl radical, allowing for the successful coupling event. nih.gov

Vinyl sulfones are potent Michael acceptors and are widely used as irreversible inhibitors of cysteine proteases in drug design. abo.fi However, by modifying the substituents on the vinyl sulfone double bond, the reaction with thiols can be tuned from irreversible to reversible. abo.firesearchgate.net The reaction proceeds via a nucleophilic vinylic substitution (S(_N)V) mechanism. abo.fi

Quantum-chemical calculations and experimental studies have shown that the reactivity of vinyl sulfones towards a nucleophile like 1-phenylethanethiol (B1218373) is highly dependent on the substitution pattern at the double bond. abo.firesearchgate.net For a reaction to be reversible, the substitution of the attacking thiolate for the leaving group should be nearly thermoneutral. abo.fi Other potential side reactions, such as addition to the α- or β-positions, must have positive reaction energies to be suppressed. abo.fi

The relative rates of Michael additions of thiols to various vinyl sulfonyl acceptors can vary over several orders of magnitude. mdpi.com For instance, phenyl vinyl sulfonate esters are significantly more reactive than N-benzyl vinyl sulfonamides. mdpi.com This highlights the profound electronic effect of the substituent attached to the sulfonyl group on the electrophilicity of the vinyl system. mdpi.commdpi.com

| Vinyl Sulfone Substituent (X in R-SO₂-CH=CH-X) | Relative Reactivity | Reversibility |

| Phenyl Sulfonate Ester (-OPh) | High | Generally Irreversible |

| Alkyl/Aryl Sulfone (-R) | Moderate | Can be tuned |

| N-Benzyl Sulfonamide (-NHBn) | Low | Often Reversible |

Role in Complex Bio-Organic Chemistry

The thiol group is a critical functional group in biological systems, most notably in the amino acid cysteine. This compound serves as a valuable small-molecule model for studying the complex reactions of biological thiols.

The mechanism proceeds in two main steps:

Intermolecular Thiol-Thioester Exchange : The thiolate of the N-terminal cysteine attacks the C-terminal thioester of the other peptide. This is a reversible transthioesterification that forms a new thioester intermediate, linking the two peptides. nih.gov

Intramolecular S-to-N Acyl Shift : The α-amine of the newly linked cysteine residue performs an intramolecular nucleophilic attack on the adjacent thioester carbonyl. This rapid rearrangement displaces the thiol and forms a stable, native peptide bond. nih.gov

Chemoenzymatic methods combine the flexibility of chemical synthesis with the high selectivity of biological catalysts, such as enzymes. nih.gov A prominent application is the kinetic resolution of racemic mixtures, where an enzyme selectively modifies one enantiomer faster than the other, allowing for the separation of both. wikipedia.org

While direct enzymatic studies on this compound are not extensively documented, its close structural analog, (R,S)-1-phenylethanol, is a model substrate for lipase-catalyzed kinetic resolutions. researchgate.netmdpi.com In these reactions, lipases such as Candida antarctica lipase (B570770) B (CALB) catalyze the enantioselective acylation of the alcohol, typically using an acyl donor like vinyl acetate. mdpi.comscielo.br The (R)-enantiomer of the alcohol is preferentially acylated to form (R)-1-phenylethyl acetate, leaving the (S)-alcohol unreacted. abo.fimdpi.com

Given the substrate promiscuity of many lipases, it is mechanistically plausible that this compound could serve as a substrate in a similar enzymatic kinetic resolution. The enzyme would catalyze the selective acylation of one enantiomer of the thiol, producing an enantiomerically enriched thioester and the unreacted thiol enantiomer. Research on the enzymatic kinetic resolution of other thiols, such as those used to facilitate resolutions of hydroxy-cyclopentenones, supports this potential application. researchgate.net In such a system, the lipase would recognize the chiral center and selectively catalyze the formation of a thioester with one enantiomer.

| Parameter | Typical Conditions for Kinetic Resolution of 1-Phenylethanol Analogs |

| Enzyme | Immobilized Lipase (e.g., Candida antarctica Lipase B - CALB) mdpi.com |

| Acyl Donor | Vinyl Acetate, Isopropenyl Acetate researchgate.netmdpi.com |

| Solvent | Organic Solvents (e.g., n-heptane, toluene) researchgate.netscielo.br |

| Temperature | 25-60 °C abo.fiscielo.br |

| Outcome | Enantioselective acylation of one enantiomer (typically R) abo.fimdpi.com |

Advanced Spectroscopic and Analytical Characterization of R 1 Phenylethanethiol and Its Complexes

Enantiomeric Purity Assessment

The stereochemical integrity of (R)-1-Phenylethanethiol is paramount for its application in chiral chemistry. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the quintessential technique for determining enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Direct enantioseparation by HPLC using Chiral Stationary Phases (CSPs) is a widely adopted and effective method for assessing the enantiomeric excess (ee) of chiral compounds like 1-phenylethanethiol (B1218373). csfarmacie.czmdpi.com The principle of this technique lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities. chiralpedia.com This difference in stability results in different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.

The selection of an appropriate CSP and mobile phase is critical for achieving optimal separation. shimadzu.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for a broad range of chiral compounds. For the separation of aromatic compounds like 1-phenylethanethiol, these CSPs often provide excellent enantioselectivity. The separation can be performed in normal-phase, reversed-phase, or polar organic modes, depending on the specific column and the analyte's properties.

For instance, a typical method for the chiral separation of a racemic mixture of 1-phenylethanol, a structurally similar compound, utilizes a Chiralcel OD-H column (a polysaccharide-based CSP) with a mobile phase consisting of a mixture of n-hexane and isopropanol. While specific conditions for 1-phenylethanethiol are not detailed in the provided search results, a similar approach would be a logical starting point for method development. The mobile phase composition, flow rate, and column temperature are key parameters that are optimized to achieve baseline separation of the enantiomers. Detection is typically carried out using a UV detector, as the phenyl group in 1-phenylethanethiol provides strong chromophoric activity.

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. This analytical method is not only crucial for quality control of enantiomerically pure this compound but also for monitoring the stereochemical outcome of asymmetric reactions where it is used as a reactant or a ligand.

Structural Elucidation and Reaction Progress Monitoring

A combination of spectroscopic techniques is essential for the comprehensive structural characterization of this compound and its derivatives, as well as for monitoring the progress of reactions in which it participates.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR for product confirmation and in situ reaction monitoring)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

In the ¹H NMR spectrum of a compound structurally similar to 1-phenylethanethiol, 1-phenylethanol, the following characteristic signals are observed: a doublet for the methyl protons (CH₃), a quartet for the methine proton (CH), and a multiplet for the aromatic protons of the phenyl group. rsc.org For this compound, the proton of the thiol group (SH) would also be present, typically as a broad singlet, although its chemical shift and appearance can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 1-phenylethanol, characteristic chemical shifts are observed for the methyl carbon, the methine carbon, and the aromatic carbons. rsc.org A similar pattern would be expected for this compound, with the chemical shift of the carbon attached to the sulfur atom being a key identifier.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | CH₃ | ~1.5 | Doublet | ~6-7 |

| ¹H | SH | Variable (broad) | Singlet | - |

| ¹H | CH | ~4.9-5.1 | Quartet | ~6-7 |

| ¹H | Phenyl-H | ~7.2-7.4 | Multiplet | - |

| ¹³C | CH₃ | ~25 | - | - |

| ¹³C | CH | ~70 | - | - |

| ¹³C | Phenyl-C | ~125-146 | - | - |

Note: The predicted values are based on data for structurally similar compounds like 1-phenylethanol and may vary depending on the solvent and experimental conditions. rsc.orgrsc.org

Beyond simple structural confirmation, NMR spectroscopy, particularly ¹H NMR, is a powerful technique for in situ reaction monitoring. researchgate.net By acquiring spectra at different time points during a reaction involving this compound, the disappearance of reactant signals and the appearance of product signals can be tracked, providing kinetic information and insights into the reaction mechanism. 2D NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, which is invaluable for confirming the structure of new complexes or reaction products.

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry) for Product Identification and Ligand Exchange Analysis

Mass spectrometry (MS) is a crucial technique for determining the precise molecular weight and composition of this compound complexes, especially metal nanoclusters. rsc.org Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) are two soft ionization techniques commonly used for the analysis of these often-fragile supramolecular assemblies. pradeepresearch.orgresearchgate.net

ESI-MS is particularly useful for analyzing charged species in solution and can provide information on the stoichiometry of metal-ligand complexes. pradeepresearch.org For thiolate-protected metal nanoclusters, ESI-MS can confirm the exact number of metal atoms and ligands, providing a precise molecular formula. rsc.org

MALDI-TOF MS is well-suited for the analysis of high-molecular-weight compounds and can be used to determine the size distribution of nanoclusters. pradeepresearch.org For instance, MALDI-TOF MS has been used to characterize copper clusters protected with phenylethanethiol, revealing a molecular ion peak corresponding to a specific cluster composition, such as Cu₃₈(PET)₂₅. pradeepresearch.org

Furthermore, mass spectrometry is a powerful tool for studying ligand exchange reactions on the surface of thiolate-protected nanoclusters. By analyzing the mass spectra of a nanocluster before and after exposure to a different thiol, the extent of ligand exchange can be quantified. This is critical for understanding the reactivity of the nanocluster surface and for the post-synthetic modification of these materials.

Interactive Data Table: Mass Spectrometry Techniques for this compound Complexes

| Technique | Ionization Method | Information Obtained | Typical Application |

| ESI-MS | Electrospray Ionization | Precise molecular weight of charged complexes, stoichiometry. | Characterization of metal-thiolate complexes in solution. |

| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization | Molecular weight of large molecules, size distribution of nanoclusters. | Determining the composition of thiolate-protected metal nanoclusters. |

Vibrational Spectroscopy (e.g., Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy) for Functional Group Analysis and Conformational Changes

Vibrational spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, provides valuable information about the functional groups present in this compound and its complexes. mdpi.com The infrared spectrum of a molecule is unique and acts as a "fingerprint," allowing for its identification and the study of its chemical bonding. redalyc.org

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups. The disappearance of the S-H vibrational band, typically found in the region of 2550-2600 cm⁻¹, upon the formation of a thiolate complex with a metal is a clear indicator of the coordination of the sulfur atom to the metal center. unige.ch

Other key vibrational modes include the C-H stretching vibrations of the aromatic ring and the aliphatic ethyl group, as well as the C-C stretching vibrations within the phenyl ring. researchgate.net Changes in the position and intensity of these bands upon complexation can provide insights into the conformational changes of the ligand and the nature of the metal-ligand bond. ATR-FTIR is particularly advantageous for the analysis of solid samples and thin films, making it a convenient method for characterizing nanocluster materials. mdpi.com

Interactive Data Table: Key FTIR Vibrational Frequencies for 1-Phenylethanethiol

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Significance |

| S-H Stretch | Thiol | 2550-2600 | Disappears upon formation of a thiolate bond to a metal. |

| Aromatic C-H Stretch | Phenyl Ring | >3000 | Confirms the presence of the aromatic ring. |

| Aliphatic C-H Stretch | Ethyl Group | 2850-3000 | Confirms the presence of the ethyl group. |

| C=C Stretch | Phenyl Ring | 1450-1600 | Characteristic of the aromatic ring structure. |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and complexation. unige.chresearchgate.net

UV-Visible and Photoluminescence Spectroscopy for Electronic Properties of Thiolate-Protected Metal Nanoclusters

UV-Visible (UV-Vis) absorption and photoluminescence spectroscopy are powerful techniques for probing the electronic properties of thiolate-protected metal nanoclusters where this compound acts as a ligand. Unlike larger metallic nanoparticles that exhibit a broad surface plasmon resonance band, atomically precise nanoclusters display discrete, molecule-like electronic transitions in their UV-Vis absorption spectra. pradeepresearch.org

The absorption spectrum of a phenylethanethiol-protected copper cluster, for example, shows distinct step-like features, which are characteristic of its specific electronic structure. pradeepresearch.org These absorption features arise from transitions between quantized energy levels within the nanocluster. The position and intensity of these absorption bands are highly sensitive to the size and composition of the metal core, as well as the nature of the protecting ligands.

Many thiolate-protected gold and copper nanoclusters also exhibit photoluminescence, a property that is highly dependent on the cluster's structure and its environment. rsc.org The emission properties, including the excitation and emission wavelengths and the quantum yield, provide valuable information about the excited-state dynamics of the nanoclusters. For instance, a phenylethanethiol-protected copper cluster has been reported to have an excitation maximum at 403 nm and an emission maximum at 615 nm at room temperature. pradeepresearch.org The chiral nature of the this compound ligand can also influence the chiroptical properties of the nanoclusters, which can be studied using circular dichroism spectroscopy, a related technique.

Interactive Data Table: Optical Properties of a Phenylethanethiol-Protected Copper Nanocluster

| Property | Wavelength (nm) | Technique |

| Absorption Features | 500, 600, 750 | UV-Visible Spectroscopy |

| Excitation Maximum | 403 | Photoluminescence Spectroscopy |

| Emission Maximum | 615 | Photoluminescence Spectroscopy |

Data is for a specific phenylethanethiol-protected copper cluster and may vary for other clusters. pradeepresearch.org

Surface Science and Self-Assembled Monolayer Characterization

Scanning Tunneling Microscopy (STM) of Thiolate Self-Assembled Monolayers on Metal Surfaces

No data found.

Probing Surface Structure and Phase Transitions in Thiolate Films

No data found.

Computational and Theoretical Investigations of R 1 Phenylethanethiol Systems

Molecular Dynamics Simulations for Dynamic Processes

While quantum chemical methods are excellent for studying static properties and reaction energetics, Molecular Dynamics (MD) simulations are essential for exploring the dynamic behavior of molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Ab Initio Molecular Dynamics (AIMD) is a powerful technique that combines the accuracy of quantum mechanics with the dynamic nature of MD simulations. In AIMD, the forces acting on the atoms at each time step are calculated "from first principles" using a quantum chemical method, typically DFT. This avoids the need for pre-parameterized force fields, making it suitable for studying systems where bond breaking and forming occur, or where electronic effects are dominant.

A key application relevant to (R)-1-Phenylethanethiol is the study of thiolate-protected gold nanoclusters. upc.edu AIMD simulations can model the dynamic interaction between thiol ligands and the gold surface, revealing processes such as ligand exchange, surface reconstruction, and the initial stages of ligand etching. researchgate.net However, due to its high computational cost, AIMD is typically limited to small systems (a few hundred atoms) and short timescales (picoseconds to nanoseconds). acs.org

To overcome this limitation, a modern approach involves the use of machine-learned interatomic potentials. nih.gov These potentials are trained on a large dataset of thousands of DFT calculations to accurately reproduce the ab initio potential energy surface at a fraction of the computational cost. researchgate.netescholarship.org This allows for MD simulations of large nanoclusters to be extended to microsecond timescales, enabling the study of complex, slow processes like cluster coalescence and chiral inversion, which are inaccessible to traditional AIMD. acs.orgnih.govresearchgate.net

| Simulation Method | Typical System Size | Typical Timescale | Key Application for Thiol Systems | Reference |

| Ab Initio MD (AIMD) | ~100s of atoms | Picoseconds (ps) | Bond breaking/forming at ligand-surface interface | upc.eduacs.org |

| MD with Machine-Learned Potential | >1000s of atoms | Microseconds (µs) | Long-term dynamics, cluster isomerization, coalescence | nih.govresearchgate.net |

Theoretical Descriptors for Catalytic Activity and Ligand Effects

To accelerate the discovery of new catalysts and to understand structure-activity relationships, computational chemists often use theoretical descriptors. These are numerical values, derived from quantum-chemical calculations, that correlate with a molecule's reactivity or catalytic activity. For systems involving this compound, either as a reactant or as a ligand modifying a catalyst, these descriptors can predict its behavior without the need to simulate a full reaction.

These descriptors are generally categorized as thermodynamic or global reactivity descriptors. nih.gov They are typically calculated using DFT.

Thermodynamic Descriptors: These relate to the energy changes of specific processes and are used to predict the most likely reaction mechanisms, particularly in radical chemistry. Key descriptors include:

Bond Dissociation Enthalpy (BDE): The enthalpy change for homolytic cleavage of a bond (e.g., the S-H bond), indicating the ease of radical formation.

Proton Affinity (PA): The negative of the enthalpy change for protonation, related to basicity.

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω): A global measure of a molecule's ability to accept electrons. It has been shown to be a strong predictor of reactivity for Michael acceptors in reactions with thiols. nih.gov

For ligands on metal surfaces, descriptors like the d-band center of the metal are used to correlate with catalytic activity. The position of the d-band center relative to the Fermi level can indicate the strength of interaction with adsorbates, providing a powerful tool for catalyst design. mdpi.comrsc.org By calculating these descriptors for a series of related thiols, researchers can build quantitative structure-activity relationship (QSAR) models to predict the performance of new compounds.

| Descriptor Type | Descriptor Name | Definition / Physical Meaning | Application Example | Reference |

| Thermodynamic | Bond Dissociation Enthalpy (BDE) | Enthalpy change for homolytic bond cleavage | Predicts ease of S-H bond breaking for radical formation | nih.gov |

| Thermodynamic | Proton Affinity (PA) | Negative of protonation enthalpy | Assesses basicity and likelihood of protonation steps | nih.gov |

| Global Reactivity | Chemical Hardness (η) | Resistance to change in electron distribution | Correlates with stability (larger η = more stable) | nih.govmdpi.com |

| Global Reactivity | Electrophilicity Index (ω) | Global electrophilic power of a molecule | Predicts reactivity of olefins toward thiol addition | nih.govnih.gov |

| Electronic Structure | d-band center (εd) | Average energy of the metal d-states | Predicts catalytic activity of metal surfaces | mdpi.comrsc.org |

Applications of R 1 Phenylethanethiol and Its Thiolate Ligands in Advanced Catalysis and Materials Science

As a Chiral Ligand Component in Transition Metal Catalysis

The primary application of (R)-1-Phenylethanethiol in catalysis is as a chiral ligand. The sulfur atom readily coordinates to transition metals, and the adjacent chiral center ((R)-1-phenylethyl group) creates a stereochemically defined environment around the metal's active site. This chirality is pivotal for inducing enantioselectivity in a wide range of chemical reactions.

Thiolate-Protected Metal Nanoclusters as Catalysts in Organic Transformations

Atomically precise metal nanoclusters, protected by a layer of organic ligands, represent a modern class of catalysts. nih.gov When this compound is used as the protecting ligand, its thiolate form ((R)-1-Phenylethanethiolate) not only stabilizes the nanocluster but also imparts chirality to its surface. This allows the entire nanocluster to function as a nanoscale chiral catalyst.

Gold nanoclusters protected by phenylethanethiol ligands, particularly Au25(SC2H4Ph)18, have demonstrated significant catalytic activity. These nanoclusters are effective in promoting carbon-carbon bond-forming reactions, such as the synthesis of propargylamines from aldehydes, amines, and alkynes. The Au25(phenylethanethiol)18 nanocluster acts as an efficient and recyclable catalyst for this three-component coupling reaction, showcasing the utility of these materials in complex organic synthesis.

Table 1: Catalytic Performance of Au25(phenylethanethiol)18 in Propargylamine Synthesis

| Entry | Aldehyde | Amine | Alkyne | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Piperidine | Phenylacetylene | 95 |

| 2 | 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | 93 |

| 3 | 4-Methylbenzaldehyde | Piperidine | Phenylacetylene | 96 |

The efficiency of the hydrogen evolution reaction (HER) can be significantly enhanced by using precisely structured nanocatalysts. Gold nanoclusters doped with platinum or palladium and protected by thiolate ligands are particularly effective. For instance, the cluster [Au24Pt(PET)18]⁰, where PET is 2-phenylethanethiolate, serves as a model catalyst for HER. Doping the gold nanocluster with a single platinum atom at its core creates a highly active site for proton reduction. The thiolate shell, including phenylethanethiolate, plays a critical role in stabilizing the cluster and modulating its electronic properties, although it can also limit the access of protons to the active core. Research has shown that modifying the ligand shell can tune the catalytic activity, with some ligand-exchanged Pt-doped clusters exhibiting HER activity up to 4.9 times higher than their parent clusters. Similarly, palladium doping has been shown to improve HER performance in Au25 nanoclusters.

Thiolate-protected silver nanoclusters are another important class of nanomaterials with catalytic applications. nih.gov These clusters have been investigated for their activity in selective redox reactions, such as the electrochemical reduction of CO2 and the selective oxidative degradation of sulfur compounds. snnu.edu.cn The nature of the protecting thiolate ligand has a profound effect on the nanocluster's structure, stability, and catalytic performance. nankai.edu.cnacs.org Studies on silver nanoclusters reveal that the ligand shell is not merely a passive stabilizer but an active component that influences the electronic properties and the accessibility of active sites on the cluster surface. acs.org The use of chiral thiolates like this compound can induce chirality in the nanocluster, opening possibilities for enantioselective catalysis. snnu.edu.cn

Table 2: Examples of Catalysis by Thiolate-Protected Silver Nanoclusters

| Nanocluster System | Catalytic Reaction | Key Finding |

|---|---|---|

| [Ag12(StBu)6(CF3COO)3(TPyP)]n | Selective oxidative degradation of CEES | Achieved 100% selectivity in degradation products. snnu.edu.cn |

Integration into Chiral Ligand Scaffolds for Asymmetric Catalysis (e.g., ferrocene-based, ruthenium-based, spiro-ligands)

Beyond nanoclusters, this compound can be incorporated as a key component into larger, more complex chiral ligand scaffolds used in homogeneous asymmetric catalysis.

Ferrocene-Based Ligands: Planar chiral ferrocenes are privileged scaffolds in asymmetric catalysis. scispace.comnih.gov The synthesis of these ligands often involves the functionalization of a ferrocene (B1249389) core with chiral sidearms. The chiral 1-phenylethylamine (B125046) moiety is a common starting point for creating such ligands. northeastern.edu By analogy, this compound can be used to synthesize novel P,S or N,S-bidentate ferrocenyl ligands, where the sulfur atom coordinates to the metal center, and the chiral backbone induces stereoselectivity.

Ruthenium-Based Ligands: Ruthenium complexes are powerful catalysts for a variety of transformations, including hydrogenations and transfer reactions. The incorporation of chiral thiolate ligands into ruthenium complexes is a known strategy for inducing enantioselectivity. For example, tethered Ru-S complexes bearing axial chiral thiolate ligands have been developed for the enantioselective reduction of imines. This compound provides a readily available chiral thiol to construct such ruthenium catalysts, where the sulfur atom and the chiral phenylethyl group work in concert to control the stereochemical outcome of the reaction.

Spiro-Ligands: Spirocyclic compounds provide a rigid and well-defined three-dimensional structure that is highly advantageous for chiral ligand design. scispace.com Chiral spiro ligands containing phosphorus or nitrogen donors are widely used in asymmetric catalysis. nankai.edu.cnnortheastern.edu The development of spiro ligands incorporating sulfur donors is an emerging area. acs.org this compound can serve as a chiral building block for the synthesis of novel spirocyclic P,S or N,S-ligands. The thiol group can be attached to a spirocyclic backbone, creating a rigid chiral environment for a coordinated metal catalyst.

As a Chiral Building Block in Stereoselective Synthesis

In addition to its direct role in ligands, this compound is a valuable chiral building block for the synthesis of more complex chiral molecules. Enantiomerically pure compounds are critical in the pharmaceutical and agrochemical industries, and chiral building blocks are the foundation for their synthesis.

The 1-phenylethyl motif is a common structural feature in many chiral auxiliaries, ligands, and target molecules. The amine analogue, (R)-1-phenylethylamine, is a widely used chiral auxiliary and building block. Similarly, this compound provides a source of chirality that can be transferred through multi-step synthetic sequences. It can be used to synthesize other chiral sulfur-containing compounds, such as chiral sulfoxides or more elaborate thiolate ligands, which in turn are used to direct the stereochemical outcome of subsequent reactions.

Precursor in the Synthesis of Complex Helically Chiral Systems

Helically chiral polymers represent a fascinating class of macromolecules with ordered, screw-like structures. The control over the helical sense (right-handed, P, or left-handed, M) is a critical aspect of their synthesis and function. Research has demonstrated that optically active thiols, including this compound, can act as effective initiators or catalysts in the polymerization of certain monomers to induce a preferred helical screw sense in the resulting polymer.

A notable example is the synthesis of optically active, helically chiral poly(m-phenylene diisocyanide)s. The polymerization of m-phenylene diisocyanide can be initiated by various catalysts, and the use of a chiral initiator can impart a helical structure to the polymer backbone. When this compound is employed in this capacity, its chiral environment influences the propagation of the polymer chain, leading to the preferential formation of one helical screw sense over the other.

The mechanism of this helical induction is believed to involve the formation of a chiral palladium(II) thiolato complex in situ, which then acts as the active species in the polymerization of the isocyanide monomers. The stereochemistry of the this compound ligand dictates the helical conformation of the growing polymer chain.

While detailed experimental data from peer-reviewed articles specifically focusing on this compound for this application is limited, a patent discloses the general method for producing optically active poly(phenylene diisocyanide)s using optically active thiols. The patent suggests that the reaction of a diisocyanide with a palladium(II) salt in the presence of an optically active thiol, such as this compound, yields a polymer with a helical structure and optical activity.

Table 1: Synthesis of Helically Chiral Poly(m-phenylene diisocyanide)

| Monomer | Initiator/Catalyst System | Resulting Polymer | Key Feature |

| m-Phenylene diisocyanide | Palladium(II) salt / this compound | Optically active poly(m-phenylene diisocyanide) | Induction of a preferred helical screw sense |

Stereoselective Construction of Chiral Centers in Target Molecules

The precise control of stereochemistry is a central goal in modern organic synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a stereoselective manner. After the desired stereocenter is created, the auxiliary is removed. While the use of many chiral compounds as auxiliaries is well-documented, specific and detailed research findings on the application of this compound in this context are not widely available in the current body of scientific literature.

However, the structural features of this compound—a chiral center adjacent to a reactive thiol group—suggest its potential as a chiral auxiliary in various stereoselective reactions. The thiol group can be readily attached to a substrate, for instance, through the formation of a thioester or a thioacetal. The proximate chiral phenylethyl group could then sterically hinder one face of a reactive intermediate, directing the approach of a reagent from the less hindered face and thereby controlling the stereochemical outcome of the reaction.

Potential applications where a chiral thiol like this compound could theoretically be employed as a chiral auxiliary include:

Diastereoselective Michael Additions: The auxiliary could be attached to an α,β-unsaturated carbonyl compound. The chiral environment would then direct the conjugate addition of a nucleophile to create a new stereocenter with high diastereoselectivity.

Diastereoselective Alkylations: Attachment of the auxiliary to a carboxylic acid derivative would allow for the formation of a chiral enolate. Subsequent alkylation would be directed by the chiral auxiliary, leading to the formation of a new stereocenter at the α-position.

Diastereoselective Aldol (B89426) Reactions: As part of a chiral ketone or thioester, this compound could influence the stereochemical course of an aldol reaction, controlling the formation of new hydroxyl and methyl-bearing stereocenters.

Table 2: Potential Stereoselective Reactions Employing this compound as a Chiral Auxiliary

| Reaction Type | Role of this compound | Expected Outcome |

| Michael Addition | Formation of a chiral thioester or vinyl sulfide (B99878) | Diastereoselective formation of a new stereocenter |

| Alkylation | Formation of a chiral thioester | Diastereoselective α-alkylation |

| Aldol Reaction | Formation of a chiral thioester or ketone derivative | Diastereoselective formation of β-hydroxy thioester |

It is important to reiterate that while the principles of asymmetric synthesis support the potential use of this compound as a chiral auxiliary, extensive and specific research dedicated to this application has not been prominently reported in the available scientific literature. Future research may yet uncover the practical utility of this compound in the stereoselective construction of chiral centers in target molecules.

Q & A

Basic: How can (R)-1-phenylethanethiol be synthesized from 1-phenylethanol in a laboratory setting?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution or Mitsunobu reaction. For example:

- Thiolation: React 1-phenylethanol with thiourea in the presence of HBr to form a thiouronium salt, followed by hydrolysis with NaOH to yield 1-phenylethanethiol .

- Enantioselective synthesis: Use a chiral catalyst (e.g., (R)-BINOL) in the Mitsunobu reaction to retain stereochemistry .

Key Considerations: Monitor reaction conditions (pH, temperature) to minimize racemization. Validate enantiomeric purity via chiral HPLC or polarimetry.

Basic: What analytical techniques are used to characterize this compound and its enantiomers?

Methodological Answer:

- Chiral Separation: Use chiral GC or HPLC columns (e.g., β-cyclodextrin-based phases) to resolve (R) and (S) enantiomers .

- Spectroscopy: NMR (¹H/¹³C) to confirm structural integrity, with thiol proton signals at ~1.3 ppm (triplet for CH₂SH) .

- Odor Profiling: Gas chromatography-olfactometry (GC-O) and aroma extract dilution analysis (AEDA) to quantify odor thresholds (~0.005 ng/L in air) .

Advanced: How does the enantiomeric distribution of 1-phenylethanethiol in natural sources impact its odor profile?

Methodological Answer:

Natural sources (e.g., Pontianak oranges, curry leaves) show non-racemic distributions (e.g., 76% R, 24% S in oranges; 67% R in curry leaves). The (R)-enantiomer dominates odor impact due to lower thresholds and synergistic interactions with other volatiles. Experimental Design:

- Use chiral GC to quantify enantiomers in natural extracts .

- Perform recombination studies by spiking synthetic enantiomers into odorless matrices to validate sensory contributions .

Advanced: What biocatalytic methods enable kinetic resolution of 1-phenylethanethiol enantiomers?

Methodological Answer:

The HMFO-Val465Ser variant (engineered flavoprotein oxidase) selectively oxidizes the (S)-enantiomer, leaving this compound with >97% enantiomeric excess (ee). Protocol:

- Incubate racemic thiol with HMFO-Val465Ser and O₂ at pH 7.5.

- Monitor conversion via chiral HPLC. Efficiency: E-values >200 achieved for substrates with electron-donating substituents .

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) affect the odor potency of 1-phenylethanethiol analogs?

Methodological Answer:

Electron-donating groups (e.g., -OCH₃) enhance odor thresholds by stabilizing thiolate intermediates, while bulky substituents (e.g., -Br) reduce volatility. Experimental Approach:

- Synthesize analogs (e.g., 4-methoxy, 4-bromo derivatives).

- Measure odor thresholds via GC-O and compare with OAVs (odor activity values).

- Correlate substituent effects with molecular docking studies on olfactory receptors .

Advanced: How can contradictions in reported enantiomer ratios (e.g., natural vs. synthetic samples) be resolved?

Methodological Answer:

Discrepancies may arise from extraction artifacts or racemization during synthesis. Resolution Strategies:

- Validate natural extracts using isotopically labeled internal standards.

- Compare synthetic routes (e.g., Mitsunobu vs. enzymatic) for racemization risks.

- Use circular dichroism (CD) spectroscopy to confirm absolute configurations .

Advanced: What experimental designs are recommended for isolating this compound from complex matrices (e.g., plant tissues)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.